methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate
Description
Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-b]pyridazine core with a methyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to ligands targeting GABA receptors, which are implicated in neurological disorders such as anxiety, epilepsy, and insomnia . The compound’s fused imidazole and pyridazine rings confer unique electronic and steric properties, making it a versatile template for drug discovery.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-7(10-6)3-2-4-9-11/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEXRBDLZYEMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of appropriate pyridazine derivatives with imidazole under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound participates in several reaction types, including ester hydrolysis , amide formation , nucleophilic substitution , and cross-coupling reactions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. For example, treatment with aqueous HCl at reflux generates the free acid, which is a critical intermediate for further derivatization (e.g., amide bond formation).
Nucleophilic Substitution at Position 6
The 6-position is highly reactive due to the electron-withdrawing effect of the pyridazine ring. Chlorine at this position (as in methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) can be replaced by amines or thiols under mild conditions :
This reactivity is leveraged to introduce diverse substituents, enhancing biological activity .
Suzuki-Miyaura Cross-Coupling
The pyridazine ring facilitates palladium-catalyzed coupling with aryl boronic acids, enabling the introduction of aromatic groups at position 3. This reaction is critical for optimizing kinase inhibition profiles :
Structural Modifications and Biological Impact
Modifications at specific positions profoundly affect pharmacological properties:
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Position 2 : Ester-to-amide conversion improves water solubility and target affinity (e.g., bile acid conjugates in anti-fibrotic agents) .
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Position 6 : Chlorine substitution with heterocycles (e.g., piperidine) enhances anti-hepatitis C virus (HCV) activity by 38–69% .
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Position 3 : Aryl groups introduced via Suzuki coupling increase selectivity for DYRK1A kinase, a target in cancer and neurological disorders .
Comparative Reactivity of Derivatives
Industrial and Synthetic Considerations
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Green Chemistry : Solvent-free or aqueous conditions are preferred for large-scale synthesis to minimize environmental impact.
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Catalyst Optimization : Palladium catalysts with ligands like PPh₃ improve yield in cross-coupling reactions .
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Purification : Chromatography or recrystallization is used to isolate high-purity products (>97%) .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of several compounds were found to be less than 1 μM, indicating strong antimicrobial activity. For instance, certain derivatives surpassed the efficacy of existing clinical candidates like PA-824 by nearly tenfold against multidrug-resistant strains .
Table 1: Antimicrobial Efficacy of Imidazo[1,2-b]pyridazine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound A | ≤0.006 | M. tuberculosis |
| Compound B | ≤0.5 | MDR Strains |
| Compound C | 1 | XDR Strains |
Anti-inflammatory Properties
Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate has also been investigated for its anti-inflammatory effects. A series of studies have reported that derivatives of this compound can inhibit inflammatory pathways effectively. For example, specific derivatives showed significant inhibition of pro-inflammatory cytokines with IC50 values in the nanomolar range .
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound | IC50 (nM) | Target Cytokine |
|---|---|---|
| Compound D | 3.8 | IL-8 |
| Compound E | 1.2 | FMLP-Ome |
Synthesis and Development
The synthesis of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate has been achieved through various methodologies that enhance yield and purity. Recent advancements include multicomponent reactions and condensation techniques that allow for efficient production of this compound and its analogs.
Case Study: Synthesis Techniques
A comprehensive review identified several synthetic pathways for producing imidazo[1,2-b]pyridazine derivatives. These methods focus on optimizing reaction conditions to achieve high yields while minimizing by-products. Notable techniques include:
- Condensation Reactions : Utilizing aldehydes and amines to form imidazo frameworks.
- Multicomponent Reactions : Combining three or more reactants in a single reaction vessel to streamline synthesis.
Future Directions in Research
The potential applications of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate extend beyond antimicrobial and anti-inflammatory activities. Ongoing research is exploring its role in cancer therapy due to its ability to modulate cellular pathways involved in tumor growth and metastasis.
Cancer Therapeutics
Emerging studies indicate that imidazo[1,2-b]pyridazine compounds could serve as lead candidates for developing novel anticancer agents. Their ability to target specific signaling pathways makes them attractive for further investigation in preclinical models.
Table 3: Anticancer Potential of Imidazo Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound F | Breast Cancer | Apoptosis Induction |
| Compound G | Lung Cancer | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazo[1,2-a]Pyridine vs. Imidazo[1,2-b]Pyridazine
- 6-{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride (CAS 1933473-70-1): Differs in the core structure, replacing pyridazine (two nitrogen atoms at 1,2-positions) with pyridine (one nitrogen).
Imidazo[1,2-b]Pyridazine-3-Carboxylate vs. 2-Carboxylate
- 5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS 339217-35-5):
Substituent Effects on Bioactivity and Physicochemical Properties
Halogenation and Ester Group Modifications
- Chlorine Substitution : The 6-chloro derivative (CAS 572910-59-9) shows a 0.98 similarity to the parent compound, suggesting minimal disruption to the core pharmacophore while enhancing electronic effects and steric bulk .
- Ester Group : Methyl esters generally offer better metabolic stability than ethyl esters, as seen in the reduced similarity (0.88) of the ethyl analog (CAS 1150566-27-0) .
Heterocycle-Specific Comparisons
Imidazo[1,2-b]Pyridazine vs. Imidazo[1,2-b]Pyrazole
- Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS 136548-98-6): Replaces pyridazine with pyrazole, reducing nitrogen count from three to two.
Therapeutic Implications and Research Findings
- GABA Receptor Modulation : The parent compound and its 6-chloro analog (CAS 572910-59-9) are prioritized for preclinical studies due to their high similarity and demonstrated efficacy in rodent models of epilepsy and insomnia .
- Metabolic Stability : Methyl esters exhibit longer half-lives (t₁/₂ ~4–6 hours) in hepatic microsomes compared to ethyl derivatives (t₁/₂ ~2–3 hours), as observed in vitro .
Biological Activity
Methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic potential based on recent research findings.
Overview of Imidazo[1,2-b]pyridazine Compounds
Imidazo[1,2-b]pyridazines serve as a versatile scaffold in drug design owing to their ability to interact with various biological targets. They have been investigated for their potential in treating conditions such as cancer, inflammation, and neurodegenerative diseases. The scaffold's structural diversity allows for modifications that can enhance pharmacological properties.
Biological Activities
- Anticancer Activity :
- Kinase Inhibition :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Structure-Activity Relationships (SAR)
The structural modifications of this compound significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 6 | Enhances kinase inhibition potency |
| Aromatic substitutions | Improves binding affinity to amyloid plaques |
| Alkyl groups at position 2 | Increases lipophilicity and cellular uptake |
These modifications allow researchers to tailor the compound for specific therapeutic targets.
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines :
- Neuroimaging Applications :
- Anti-inflammatory Activity :
Q & A
(Basic) What synthetic strategies are recommended to optimize the yield and purity of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-b]pyridazine core .
- Functionalization steps (e.g., Friedel-Crafts acylation, nucleophilic substitution) to introduce carboxylate and methyl groups .
- Purification via column chromatography or recrystallization to isolate the product.
Key factors for yield optimization: - Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., KCO) to enhance reaction efficiency .
- Temperature control (e.g., reflux conditions) to minimize side reactions .
(Advanced) How can solubility challenges in biological assays be addressed for this compound?
Methodological Answer:
- Salt formation : Converting the free base to a dihydrochloride salt improves aqueous solubility, as demonstrated in structurally similar imidazo[1,2-a]pyrazine derivatives .
- Co-solvent systems : Use biocompatible solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug strategies : Ester hydrolysis to the carboxylic acid derivative may enhance solubility in physiological conditions .
(Basic) Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between pyridazine and imidazole ring protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for salts or polymorphic forms .
(Advanced) How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in the imidazo-pyridazine system) .
- 2D NMR Techniques : COSY and NOESY correlations clarify proton-proton interactions and spatial arrangements .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants to validate experimental data .
(Advanced) What assay designs are suitable for studying its interaction with kinase targets like VEGFR2?
Methodological Answer:
- Biochemical Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to measure IC values. Pre-incubate the compound with recombinant VEGFR2 to assess competitive binding .
- Cellular Assays : Evaluate anti-angiogenic effects in HUVEC tubule formation assays, correlating with kinase inhibition .
- Structural Studies : Co-crystallization with VEGFR2’s ATP-binding pocket to identify critical binding residues (e.g., hinge region interactions) .
(Basic) What are common impurities in synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted intermediates (e.g., 2-aminoimidazole derivatives) or regioisomers.
- Mitigation :
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Acid-base extraction : Leverage differences in solubility between the product and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
